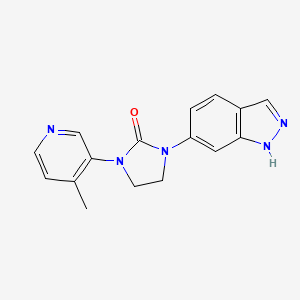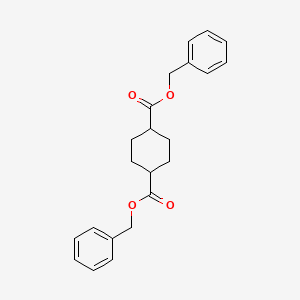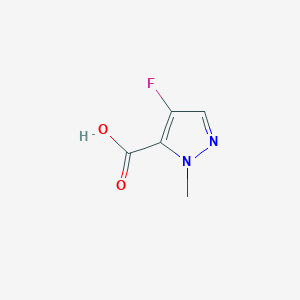
1h-Benzimidazole, 2-(4-iodophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Iodophenyl)-1H-benzoimidazole is an organic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to a benzimidazole core. Benzimidazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1h-Benzimidazole, 2-(4-iodophenyl)- typically involves the iodination of a phenyl-substituted benzimidazole precursor. One common method includes the reaction of 4-iodoaniline with o-phenylenediamine under oxidative conditions to form the benzimidazole ring. The reaction is usually carried out in the presence of an oxidizing agent such as iodine or N-iodosuccinimide (NIS) in an appropriate solvent like acetic acid or ethanol.
Industrial Production Methods: Industrial production of 1h-Benzimidazole, 2-(4-iodophenyl)- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the iodine substituent, converting it to a less reactive group.
Substitution: The iodine atom in 1h-Benzimidazole, 2-(4-iodophenyl)- is a good leaving group, making the compound suitable for various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups in place of the iodine atom.
Aplicaciones Científicas De Investigación
2-(4-Iodophenyl)-1H-benzoimidazole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1h-Benzimidazole, 2-(4-iodophenyl)- involves its interaction with specific molecular targets. The iodine atom enhances the compound’s ability to form halogen bonds, which can influence its binding affinity to biological targets. The benzimidazole core can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
- 2-(4-Bromophenyl)-1H-benzoimidazole
- 2-(4-Chlorophenyl)-1H-benzoimidazole
- 2-(4-Fluorophenyl)-1H-benzoimidazole
Comparison: Compared to its analogs, 1h-Benzimidazole, 2-(4-iodophenyl)- is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The larger atomic radius and higher polarizability of iodine compared to other halogens can enhance the compound’s reactivity and binding interactions, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C13H9IN2 |
|---|---|
Peso molecular |
320.13 g/mol |
Nombre IUPAC |
2-(4-iodophenyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H9IN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16) |
Clave InChI |
WUYIWNAPTKDVCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-tert-butylphenyl)methoxy]benzaldehyde](/img/structure/B8673837.png)


![(1S,4R)-4-hydroxy-2,2-dimethyl-4-[5-[3-methyl-5-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]-1,3-thiazol-2-yl]cyclohexane-1-carboxylic acid](/img/structure/B8673850.png)
![3-Methyl-N-{[(pent-4-yn-1-yl)oxy]carbonyl}-L-valine](/img/structure/B8673863.png)







